molecular formula C20H20ClN5O B4503836 4-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide

4-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide

Cat. No.: B4503836
M. Wt: 381.9 g/mol
InChI Key: NPCOKGCTHAQPMA-UHFFFAOYSA-N
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Description

4-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorinated benzamide moiety and a pyrimidine ring substituted with an ethylamino group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the ethylamino group. The final step involves the coupling of the pyrimidine derivative with a chlorinated benzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The scalability of the process is crucial for large-scale production, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chlorinated benzamide moiety can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

4-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including microbial infections and cancer.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrimidine-based molecules. These compounds share structural features with 4-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide but differ in their specific functional groups and overall structure.

Uniqueness

What sets this compound apart is its unique combination of a chlorinated benzamide and a substituted pyrimidine ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c1-3-22-20-23-13(2)12-18(26-20)24-16-8-10-17(11-9-16)25-19(27)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,25,27)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCOKGCTHAQPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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